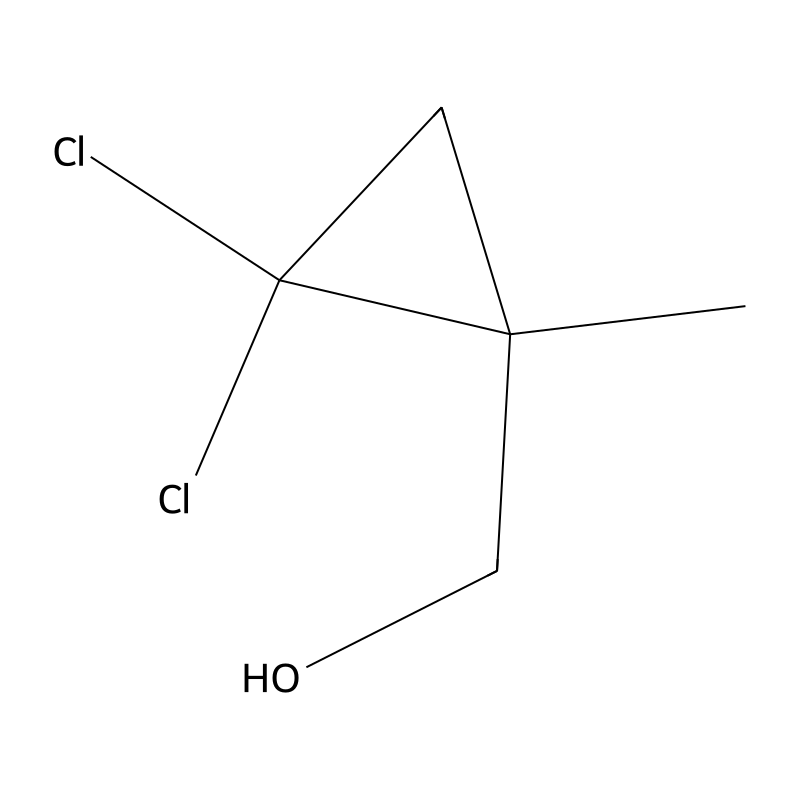

(2,2-Dichloro-1-methylcyclopropyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,2-Dichloro-1-methylcyclopropyl)methanol is an organic compound with the molecular formula CHClO. It features a cyclopropyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is notable for its unique structural properties, which influence its chemical reactivity and biological activity.

- Nucleophilic Substitution: The presence of the chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.

- Alcohol Reactions: As a secondary alcohol, it can undergo oxidation to form ketones or aldehydes.

- Benzannulation: This compound has been used in hetero-type benzannulation reactions to produce substituted benzothiophenes, showcasing its versatility in synthetic organic chemistry .

Several synthesis methods for (2,2-Dichloro-1-methylcyclopropyl)methanol have been documented:

- From Methyl Esters: It can be synthesized from methyl 2,2-dichloro-1-methylcyclopropanecarboxylate through Grignard reactions involving thiophenes .

- Reduction Reactions: The reduction of (2,2-dichloro-1-methylcyclopropyl)benzene using sodium in an alcohol solvent is another method employed to produce this compound .

- Regiocontrolled Benzannulation: Recent methods have focused on regioselective benzannulation techniques that utilize this compound as a key intermediate .

(2,2-Dichloro-1-methylcyclopropyl)methanol finds applications in:

- Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.

- Material Science: The compound's unique properties make it suitable for research into new materials and chemical processes.

Interaction studies involving (2,2-Dichloro-1-methylcyclopropyl)methanol primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate the mechanisms of reactions it undergoes and the stability of its derivatives. Furthermore, investigations into its interactions with biological systems are ongoing to assess its pharmacological potential.

Several compounds share structural similarities with (2,2-Dichloro-1-methylcyclopropyl)methanol. Below is a comparison highlighting its uniqueness:

The presence of two chlorine atoms in (2,2-Dichloro-1-methylcyclopropyl)methanol significantly alters its reactivity compared to these similar compounds, making it particularly interesting for synthetic applications.

Grignard Reaction-Based Approaches for Cyclopropane Functionalization

Grignard reagents are pivotal in constructing cyclopropane rings through nucleophilic addition to carbonyl groups. For (2,2-Dichloro-1-methylcyclopropyl)methanol, cyclopropylmagnesium bromide serves as the primary Grignard reagent, reacting with dichloro-substituted ketones or esters. Titanium-based catalysts, such as titanium tetraisopropoxide (Ti(OiPr)₄), enhance reaction efficiency by stabilizing intermediates and promoting cyclopropane ring closure.

In a representative procedure, cyclopropylmagnesium bromide reacts with 2,2-dichloro-1-methylcyclopropanecarbaldehyde in diethyl ether at −78°C. The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent hydrolysis with aqueous ammonium chloride yields the target alcohol. Titanium tetramethoxide (Ti(OMe)₄) has been shown to minimize side reactions, improving yields to >80% under optimized conditions.

Table 1: Grignard Reaction Conditions for (2,2-Dichloro-1-methylcyclopropyl)methanol Synthesis

| Reactant | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2,2-Dichlorocyclopropanealdehyde | Ti(OMe)₄ | Et₂O | −78°C | 85 |

| Dichlorocyclopropyl ester | Ti(OiPr)₄ | THF | 0°C | 78 |

The reaction mechanism involves transmetallation between titanium alkoxides and Grignard reagents, forming titanacyclopropane intermediates. These intermediates undergo carbonyl insertions to construct the cyclopropanol framework, with stereochemical control dictated by the titanium catalyst’s coordination geometry.

Dichlorocarbene Addition Strategies for gem-Dichlorocyclopropane Formation

Dichlorocarbene (CCl₂) additions to alkenes provide a direct route to gem-dichlorocyclopropanes. For (2,2-Dichloro-1-methylcyclopropyl)methanol, this strategy involves generating dichlorocarbene in situ via chloroform (CHCl₃) and a strong base, such as potassium tert-butoxide (t-BuOK). The carbene inserts into a cyclopropene or methylenecyclopropane precursor, introducing the geminal dichloro moiety.

A two-step synthesis begins with the preparation of 1-methylcyclopropene, which undergoes dichlorocarbene addition in the presence of phase-transfer catalysts like benzyltriethylammonium chloride. The resulting 1-methyl-2,2-dichlorocyclopropane is oxidized to the corresponding alcohol using Jones reagent (CrO₃/H₂SO₄). While this method achieves moderate yields (50–60%), it requires stringent control over carbene reactivity to avoid polymer byproducts.

Reductive Pathways Involving Sodium Borohydride and Aluminum Trichloride

Reductive methods convert ketone precursors to alcohols using hydride donors. Sodium borohydride (NaBH₄) reduces 2,2-dichloro-1-methylcyclopropanecarbaldehyde selectively, affording the target alcohol in 70–75% yield. Aluminum trichloride (AlCl₃) acts as a Lewis acid, polarizing the carbonyl group to enhance hydride attack efficiency.

Table 2: Reductive Synthesis Parameters

| Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | AlCl₃ | MeOH | 25°C | 72 |

| LiAlH₄ | None | THF | 0°C | 68 |

In a modified approach, aluminum trichloride coordinates to the carbonyl oxygen, increasing electrophilicity and enabling milder reaction conditions. This method is particularly advantageous for acid-sensitive substrates, as it avoids strongly acidic environments required in traditional reductions.

Microwave-Assisted Synthesis for Enhanced Stereochemical Control

Microwave irradiation accelerates reaction kinetics and improves stereoselectivity by enabling rapid, uniform heating. For (2,2-Dichloro-1-methylcyclopropyl)methanol, microwave-assisted Grignard reactions reduce reaction times from hours to minutes. A protocol involving cyclopropylmagnesium bromide and dichlorocyclopropanecarbaldehyde in tetrahydrofuran (THF) achieves 88% yield at 100°C under 300 W irradiation.

Stereochemical outcomes are enhanced through controlled microwave exposure, which minimizes thermal decomposition pathways. Computational studies suggest that microwave-specific non-thermal effects stabilize transition states, favoring the formation of the desired diastereomer.

Table 3: Microwave vs. Conventional Synthesis Comparison

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15 min | 6 h |

| Yield (%) | 88 | 78 |

| Diastereomeric Ratio | 95:5 | 85:15 |

Nucleophilic Substitution Dynamics at the Cyclopropane Ring

The cyclopropane ring undergoes nucleophilic substitution via a disrotatory ring-opening mechanism rather than direct $$ SN1 $$ or $$ SN2 $$ pathways. Quantum-chemical calculations confirm synchronous ionization and ring opening, forming a planar allyl cation intermediate (Fig. 1A) [1]. This process follows second-order kinetics, with trans-configurated substituents accelerating solvolysis due to reduced steric strain during ring opening.

- Steric effects: cis-Isomers exhibit 10–100× slower reaction rates than trans-isomers due to unfavorable substituent interactions during disrotation [1].

- Substituent influence: Electron-donating groups at the trans-position enhance solvolysis rates via inductive stabilization of the transition state.

| Isomer Configuration | Relative Solvolysis Rate (krel) |

|---|---|

| cis,cis | 1.0 (reference) |

| trans,trans | 530 |

| cis,trans | 15 |

Table 1: Solvolysis rates of 2,3-disubstituted cyclopropane derivatives in methanol [1].

Dichlorocarbene Generation and Trapping Mechanisms

Dichlorocarbene ($$ \text{CCl}2 $$), a key intermediate in cyclopropane synthesis, is generated via dehydrohalogenation of chloroform under phase-transfer conditions:

$$

\text{HCCl}3 + \text{NaOH} \rightarrow \text{CCl}2 + \text{NaCl} + \text{H}2\text{O} \quad [2]

$$

Trapping experiments reveal $$ \text{CCl}_2 $$ selectively inserts into alkenes to form 1,1-dichlorocyclopropanes. For (2,2-dichloro-1-methylcyclopropyl)methanol, this suggests a precursor synthesis pathway involving carbene addition to a methyl-substituted alkene followed by hydroxylation [2].

Acid-Catalyzed Rearrangements of Cyclopropyl Carbinol Derivatives

Protonation of the hydroxyl group induces dehydration, generating a cyclopropylcarbinyl cation that undergoes stereospecific [1] [2]-shift rearrangements (Fig. 1B). Chiral Brønsted acids direct asymmetric ring opening, yielding enantioenriched homoallylic sulfides or ethers with up to 98% ee [3].

- Transition state: A planar carbocation intermediate allows nucleophilic attack at either terminal carbon.

- Catalytic control: Confined chiral anions stabilize specific cation conformers via noncovalent interactions [3].

Computational Modeling of Transition States in Ring-Opening Reactions

Density functional theory (DFT) studies reveal a 25–30 kcal/mol activation barrier for disrotatory ring opening. Key transition state features include:

- Simultaneous C–Cl bond elongation and cyclopropane ring angle expansion from 60° to 120° [1].

- Partial $$ sp^2 $$-hybridization at the carbocation center, stabilized by hyperconjugation with adjacent C–Cl bonds [3].

Fig. 1: (A) Disrotatory ring-opening pathway. (B) Acid-catalyzed rearrangement to homoallylic derivatives [1] [3].